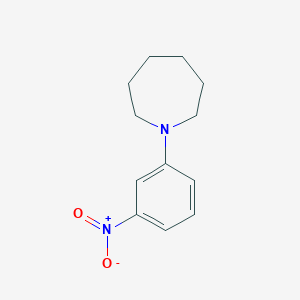
1-(3-Nitrophenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a nitrophenyl group attached to the azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of nitroarenes into singlet nitrenes under photochemical conditions, followed by hydrogenolysis to yield the azepane ring . Another method includes the use of palladium-catalyzed decarboxylation reactions, which proceed under mild conditions and produce azepane derivatives with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted phenyl azepane derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)azepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antidiabetic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity and can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Azepane: A saturated seven-membered ring containing one nitrogen atom, similar to 1-(3-Nitrophenyl)azepane but without the nitrophenyl group.
Oxepane: A seven-membered ring containing one oxygen atom.
Thiepane: A seven-membered ring containing one sulfur atom.
Benzodiazepines: Compounds containing a fused benzene and diazepine ring system.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a versatile scaffold for the development of bioactive molecules and advanced materials .
Properties
CAS No. |
887595-25-7 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(3-nitrophenyl)azepane |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
InChI Key |
GZIFTZLAJWUXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


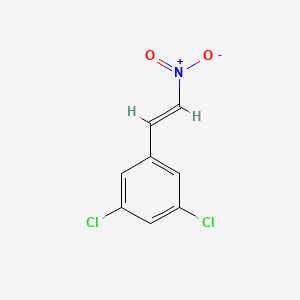
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
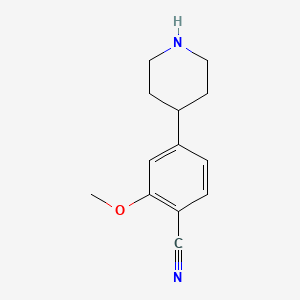
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)
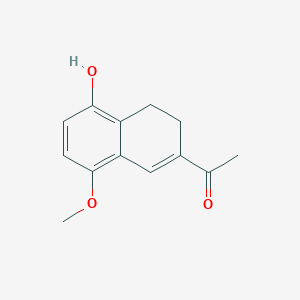


![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

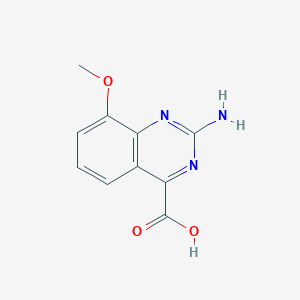

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)

